molecular formula C25H22ClFN2O6 B2436111 (2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 486426-55-5

(2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

カタログ番号: B2436111
CAS番号: 486426-55-5
分子量: 500.91
InChIキー: UWCPWAJUOHCTMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H22ClFN2O6 and its molecular weight is 500.91. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-chloro-5-nitrophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN2O6/c1-33-23-11-15-9-10-28(25(30)20-12-17(29(31)32)5-8-21(20)26)22(19(15)13-24(23)34-2)14-35-18-6-3-16(27)4-7-18/h3-8,11-13,22H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCPWAJUOHCTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)COC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClFNO3C_{13}H_{12}ClFNO_3, with a molecular weight of approximately 279.65 g/mol. The structure features a chloro and nitro substituent on the phenyl ring, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitrophenol have shown efficacy against various bacterial strains. A study on the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. demonstrated the bacterium's ability to utilize this compound as a carbon source, suggesting potential bioremediation applications .

Anticancer Potential

The isoquinoline moiety in the compound has been linked to anticancer activity. Isoquinoline derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. Specific studies have shown that compounds with similar structural features can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins .

The biological activity of this compound may be attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
  • Inhibition of Key Enzymes : Compounds containing isoquinoline structures often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

Case Studies

  • Antibacterial Activity : A study evaluating various nitrophenol derivatives found that certain structural modifications enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of both chloro and nitro groups was significant in increasing potency .
  • Cytotoxicity Studies : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that isoquinoline derivatives could induce apoptosis through mitochondrial pathways. The compound was observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors like Bax .

Data Tables

Biological ActivityRelated CompoundEffectivenessReference
Antibacterial2-Chloro-5-nitrophenolModerate against E. coli
CytotoxicityIsoquinoline derivativesInduces apoptosis in MCF-7 cells

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : A retrosynthetic approach is recommended to break the molecule into synthons such as the 2-chloro-5-nitrophenyl fragment and the substituted dihydroisoquinoline core. Key steps include:
  • Alkylation of the dihydroisoquinoline nitrogen with 4-fluorophenoxymethyl chloride.
  • Coupling the substituted dihydroisoquinoline with the 2-chloro-5-nitrobenzoyl chloride via a Friedel-Crafts acylation or nucleophilic acyl substitution.
  • Purification via column chromatography and recrystallization.
    Structural confirmation : Use high-resolution NMR (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry. IR spectroscopy confirms carbonyl (C=O) and nitro (NO₂) groups. X-ray crystallography provides definitive stereochemical validation .

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • Prepare buffered solutions (pH 2.0, 4.5, 7.4) to simulate gastric, lysosomal, and plasma environments.
  • Incubate the compound at 37°C and sample aliquots at intervals (0, 6, 12, 24, 48 hrs).
  • Analyze degradation products via HPLC-MS to identify hydrolysis-prone sites (e.g., ester or amide linkages).
  • Compare kinetic data (half-life, degradation constants) across pH levels to predict in vivo stability .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to target enzymes, and how can these models be validated experimentally?

  • Methodological Answer :
  • In silico docking : Use software like AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). Focus on the nitro group’s electron-withdrawing effects and the dihydroisoquinoline core’s π-π stacking potential.
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories to identify key residues for interaction.
  • Validation : Perform in vitro enzyme inhibition assays (IC₅₀ determination) and compare results with computational predictions. Surface plasmon resonance (SPR) can measure real-time binding kinetics .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • For ambiguous NMR signals (e.g., overlapping diastereotopic protons), employ 2D-NMR techniques (HSQC, NOESY) to resolve coupling patterns.
  • Cross-validate IR and mass spectrometry data with computational predictions (e.g., DFT-calculated vibrational frequencies).
  • If crystallography is unavailable, use comparative analysis with structurally similar compounds (e.g., EVT-11344523 in ) to infer substituent effects .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacological potential?

  • Methodological Answer :
  • In vitro :
  • Cell viability assays (MTT/WST-1) in cancer lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
  • Enzyme inhibition assays (e.g., fluorescence-based protease or kinase activity tests).
  • In vivo :
  • Rodent models for pharmacokinetic profiling (bioavailability, half-life).
  • Xenograft models to assess antitumor efficacy. Monitor metabolites via LC-MS/MS to identify active derivatives.
  • Controls : Include structurally analogous compounds (e.g., morpholinosulfonyl derivatives in ) to benchmark activity .

Data Contradiction Analysis

Q. How should discrepancies between predicted and observed bioactivity data be addressed?

  • Methodological Answer :
  • Re-examine compound purity (HPLC >95%) and stereochemical configuration (via X-ray or chiral HPLC).
  • Test for off-target effects using proteome-wide profiling (e.g., affinity chromatography coupled with MS).
  • Adjust computational models to account for solvent effects or protein flexibility not initially modeled. Cross-reference with databases like PubChem () to identify confounding structural motifs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。